Product packaging for Levulinic-d5 Acid(Cat. No.:CAS No. 1206185-52-5)

Levulinic-d5 Acid

Cat. No.: B590971
CAS No.: 1206185-52-5
M. Wt: 121.147
InChI Key: JOOXCMJARBKPKM-ZBJDZAJPSA-N
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Description

Strategic Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a powerful technique used in scientific research to trace the journey of molecules through chemical reactions, metabolic pathways, or physical processes. metwarebio.comstudysmarter.co.uk By replacing certain atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), scientists can track the molecule's fate and interactions within a complex system. metwarebio.comcreative-proteomics.com This method provides unparalleled insights into reaction mechanisms, metabolic fluxes, and the structure of molecules. metwarebio.com The key principle is that isotopically labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. metwarebio.commusechem.com This allows for precise quantification and localization of compounds within a biological or chemical system. creative-proteomics.com

Overview of Levulinic Acid as a Foundational Bio-Based Platform Molecule

Levulinic acid (LA), also known as 4-oxopentanoic acid, is recognized by the U.S. Department of Energy as one of the top 12 promising bio-based platform chemicals. chemwinfo.commdpi.combiobasedpress.eu It is a versatile molecule that can be produced from the acid-catalyzed degradation of lignocellulosic biomass, such as agricultural wastes. mdpi.cominrs.canih.gov Its importance stems from its two reactive functional groups—a ketone and a carboxylic acid—which allow it to be converted into a wide array of valuable chemicals and materials. mdpi.comresearchgate.netcelignis.com These derivatives include biofuels like ethyl levulinate and gamma-valerolactone (B192634) (GVL), as well as polymers, resins, pharmaceuticals, and flavorings. researchgate.netbiobasedgarden.nlmdpi.com The potential to produce levulinic acid from renewable resources makes it a key component in the development of a sustainable, bio-based economy. chemwinfo.combiobasedpress.eu

Rationale for Deuteration of Levulinic Acid: Enhancing Research Capabilities

The deuteration of levulinic acid to create Levulinic-d5 acid involves replacing five hydrogen atoms with deuterium atoms. This isotopic labeling significantly enhances its utility in various research applications. medchemexpress.com Deuterated compounds like this compound are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry-based quantification. medchemexpress.commedchemexpress.com Because it has a higher mass than native levulinic acid but behaves identically during sample preparation and analysis, it allows for highly accurate measurement of levulinic acid concentrations in complex samples like food products or biological fluids. researchgate.netsci-hub.se Furthermore, deuterated molecules are used in mechanistic studies to probe reaction pathways and in metabolic research to trace the biotransformation of levulinic acid and its derivatives. musechem.comacs.orgnih.gov The use of deuterium can also be crucial for improving the resolution and simplifying the analysis of NMR spectra. sigmaaldrich.com

Properties

CAS No.

1206185-52-5

Molecular Formula

C5H8O3

Molecular Weight

121.147

IUPAC Name

3,3,5,5,5-pentadeuterio-4-oxopentanoic acid

InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2

InChI Key

JOOXCMJARBKPKM-ZBJDZAJPSA-N

SMILES

CC(=O)CCC(=O)O

Synonyms

3-Acetylpropionic-d5 Acid;  3-Oxobutanecarboxylic-d5 Acid;  4-Ketovaleric-d5 Acid;  4-Oxopentanoic-d5 Acid;  4-Oxovaleric-d5 Acid;  Laevulinic-d5 Acid;  Levulic-d5 Acid;  NSC 3716;  β-Acetylpropionic-d5 Acid;  γ-Ketovaleric-d5 Acid

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for Levulinic D5 Acid

The synthesis of Levulinic-d5 acid (3,3,5,5,5-pentadeuterio-4-oxopentanoic acid) involves the targeted replacement of five specific hydrogen atoms with deuterium (B1214612) atoms. lgcstandards.com The methodologies employed are designed to achieve high levels of isotopic enrichment, which is crucial for applications where the presence of unlabeled or partially labeled molecules could interfere with experimental results.

Deuterium Incorporation Approaches in Organic Synthesis

The primary route for synthesizing highly deuterated levulinic acid involves hydrogen/deuterium (H/D) exchange reactions. This approach leverages the acidity of protons at specific positions on the levulinic acid molecule.

Specific Deuteration Pathways A common and effective method for deuterium incorporation is through acid-catalyzed H/D exchange in a deuterium oxide (D₂O) medium. acs.org The protons on the carbon atoms adjacent to the ketone group (at the C3 and C5 positions) are susceptible to exchange via keto-enol tautomerization. acs.orgresearchgate.net In an acidic environment, the enol form is generated, allowing for the substitution of its vinylic and methyl protons with deuterium from the D₂O solvent.

The process can be described as follows:

Enolization: The ketone at the C4 position undergoes acid-catalyzed enolization, forming double bonds towards C3 and C5.

Deuterium Exchange: The protons on the C3 and C5 carbons are exchanged with deuterium from the D₂O solvent.

Ketonization: The enol tautomerizes back to the more stable keto form, now incorporating deuterium at the C3 and C5 positions.

This pathway specifically targets the five protons on the C3 and C5 carbons, leading to the formation of Levulinic-3,3,5,5,5-d5 acid.

Optimization of Deuteration Yields and Selectivity

Achieving high isotopic enrichment often requires optimizing reaction conditions to drive the H/D exchange equilibrium towards the deuterated product.

A key strategy for maximizing the deuterium incorporation level is to perform the exchange reaction in multiple cycles. acs.org After an initial heating period in D₂O with an acid catalyst (e.g., H₂SO₄), the solvent is removed by rotary evaporation. The partially deuterated levulinic acid is then redissolved in a fresh batch of D₂O and the process is repeated. acs.org This sequential approach effectively increases the concentration of deuterium relative to hydrogen in the reaction mixture, pushing the equilibrium further towards the desired pentadeuterated product. Following multiple cycles, deuterium incorporation levels exceeding 99% can be achieved. acs.org

Table 1: Conditions for Optimizing Deuterium Incorporation in Levulinic Acid
ParameterConditionPurposeReference
Deuterium SourceDeuterium Oxide (D₂O)Provides the deuterium atoms for the H/D exchange. acs.orgresearchgate.net
CatalystSulfuric Acid (H₂SO₄)Facilitates keto-enol tautomerization required for exchange at C3 and C5. acs.org
Temperature90 °CProvides sufficient energy to overcome the activation barrier for H/D exchange. acs.org
Reaction CyclesMultiple cycles with fresh D₂OMaximizes the level of deuterium incorporation by shifting the reaction equilibrium. acs.org

Analytical Characterization of Deuterated Products for Isotopic Purity Confirmation

Confirming the successful synthesis of this compound requires rigorous analytical characterization. This process verifies not only the correct molecular structure but also quantifies the isotopic enrichment and purity of the final product. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for characterizing deuterated compounds. Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are employed.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the protons at the C3 and C5 positions will be significantly diminished or absent. acs.org The degree of deuterium incorporation can be quantitatively estimated by comparing the integration of these signals to a non-deuterated internal standard or the remaining proton signals on the molecule (e.g., at the C2 position). researchgate.net

²H NMR Spectroscopy: A ²H NMR spectrum provides direct evidence of deuterium incorporation. acs.orgpsu.edu It will show signals at chemical shifts corresponding to the positions where deuterium atoms have been substituted. For this compound, peaks corresponding to the deuterons at the C3 and C5 positions would be observed, confirming the specific sites of labeling. acs.org High-field NMR is particularly powerful for resolving the signals of diastereotopic protons (or deuterons), which is essential in more complex stereospecific labeling studies. psu.edu

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HR-MS) is a definitive technique for confirming the elemental composition and determining the isotopic distribution of a labeled compound. rsc.org

For this compound, the molecular ion peak in the mass spectrum will be shifted by approximately 5 Da compared to its unlabeled counterpart due to the mass difference between deuterium and hydrogen. HR-MS provides a precise mass measurement, allowing for unambiguous confirmation of the molecular formula C₅D₅H₃O₃. rsc.org

Furthermore, HR-MS is used to calculate the isotopic enrichment by analyzing the distribution of isotopologues in the molecular ion cluster. rsc.org Isotopic enrichment refers to the percentage of a specific isotope at a given labeled position, which is distinct from species abundance (the percentage of molecules with a specific isotopic composition). isotope.com The relative intensities of the peaks corresponding to the d0, d1, d2, d3, d4, and d5 species are measured to determine the purity of the this compound. acs.orgrsc.org

Table 2: Theoretical Isotopic Distribution for a D5-Labeled Compound
IsotopologueSpecies Abundance at 98% Isotopic EnrichmentSpecies Abundance at 99% Isotopic Enrichment
D5 (fully labeled)(0.98)⁵ ≈ 90.39%(0.99)⁵ ≈ 95.10%
D4H15 * (0.98)⁴ * (0.02)¹ ≈ 9.22%5 * (0.99)⁴ * (0.01)¹ ≈ 4.80%
D3H210 * (0.98)³ * (0.02)² ≈ 0.38%10 * (0.99)³ * (0.01)² ≈ 0.10%
Note: Calculations are based on the binomial expansion (p+q)ⁿ, where p is the fractional isotopic enrichment, q is 1-p, and n is the number of labeled sites. isotope.com

Vibrational Spectroscopies (IR, Raman) for Deuterium Bond Confirmation

Infrared (IR) and Raman spectroscopies are valuable for confirming the presence of carbon-deuterium (C-D) bonds. The vibrational frequency of a bond is dependent on the masses of the connected atoms. Because deuterium is approximately twice as heavy as hydrogen, C-D bonds vibrate at a lower frequency (wavenumber) than the corresponding C-H bonds.

C-H Stretching: Typically observed in the 2800–3000 cm⁻¹ region of an IR or Raman spectrum.

C-D Stretching: Appears in a distinct region, approximately 2000–2200 cm⁻¹.

The appearance of strong absorption bands in the C-D stretching region and the corresponding decrease in the intensity of the C-H stretching bands provide clear evidence of successful deuteration. Studies on levulinic acid and related molecules have utilized these techniques to characterize their structures, and the same principles apply to their deuterated analogs. researchgate.netcsic.es

Applications of Levulinic D5 Acid As a Research Tool in Quantitative Chemical Analysis

Utility as a Stable Isotope Internal Standard in Mass Spectrometry

The primary application of Levulinic-d5 acid is as an internal standard in mass spectrometry-based quantitative analysis. medchemexpress.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency. nih.govnih.gov By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the target analyte during extraction, derivatization, or injection is mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal remains constant, leading to reliable and reproducible quantification.

Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this compound is instrumental for the accurate quantification of levulinic acid and other short-chain fatty acids. sci-hub.se LC-MS/MS methods are widely employed for their high sensitivity and selectivity. rsc.org The development of these methods often involves optimizing chromatographic conditions to achieve good separation of the analyte from matrix components and validating the method for linearity, accuracy, and precision. nih.govresearchgate.net

For instance, a study detailing the analysis of short-chain fatty acids in biological samples utilized a stable isotope labeling strategy combined with UHPLC-ESI-MS/MS to enhance detection sensitivity and ensure accurate quantification in a complex matrix. sci-hub.se In such methodologies, this compound would be added to both calibration standards and unknown samples. The instrument is set to monitor specific mass transitions for both the native levulinic acid and its deuterated counterpart. The ratio of the peak areas is then used to construct a calibration curve and determine the concentration of levulinic acid in the samples.

A study on the analysis of levulinic acid in soy sauce developed a novel LC-MS method to identify the addition of acid-hydrolyzed vegetable protein. researchgate.net Although this particular study used a different internal standard, it highlights the suitability of LC-MS for levulinic acid determination in complex food matrices, where a deuterated internal standard like this compound would be highly beneficial for accuracy.

Quantitative Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of volatile and semi-volatile compounds like levulinic acid, often after a derivatization step to increase volatility and improve chromatographic behavior. This compound is an ideal internal standard for these GC-MS applications.

For example, a rapid GC-MS method for the determination of 1,3-dichloro-2-propanol (B29581) in water utilized its deuterated analogue, 1,3-DCP-d5, as an internal standard, demonstrating the effectiveness of this approach in environmental analysis. researchgate.net A similar principle is applied when using this compound for the analysis of levulinic acid. The internal standard is added to the sample prior to extraction and derivatization. During GC-MS analysis, the instrument monitors characteristic ions for both the derivatized levulinic acid and the derivatized this compound. The ratio of their responses is used for quantification, correcting for any variability in the analytical process.

Research has also explored the direct injection of underivatized levulinic acid in food samples using GC, which simplifies the sample preparation procedure. fda.gov.tw In such methods, the use of a stable isotope-labeled internal standard like this compound would be crucial to compensate for potential matrix effects and injection inconsistencies.

Development and Validation of Analytical Protocols Utilizing this compound

The development and validation of analytical protocols using this compound follow internationally recognized guidelines to ensure the reliability and reproducibility of the results. rsc.org The validation process typically assesses parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rsc.orgmdpi-res.com

A validated method for analyzing metals in deep eutectic solvents, one of which was composed of choline (B1196258) chloride and levulinic acid, highlights the rigorous validation process required for analytical methods. rsc.org While this study did not use this compound, the validation parameters evaluated are universal. For a method using this compound, validation would involve preparing calibration standards and quality control samples in the matrix of interest. The accuracy would be determined by comparing the measured concentration to the known concentration, while precision would be assessed by analyzing replicate samples at different concentrations. The linearity of the method is established by analyzing a series of calibration standards and demonstrating a linear relationship between the analyte/internal standard peak area ratio and the concentration.

Application in Trace Analysis and Detection of Analytes in Complex Matrices

This compound is particularly valuable in trace analysis, where the concentration of the target analyte is very low and the sample matrix is complex. The use of a stable isotope-labeled internal standard helps to distinguish the analyte signal from background noise and interferences, thereby improving the sensitivity and reliability of the analysis.

Environmental Sample Analysis

In environmental analysis, samples such as water, soil, and air often contain a multitude of compounds that can interfere with the quantification of the target analyte. epa.gov The use of this compound as an internal standard in LC-MS/MS or GC-MS methods allows for the accurate determination of levulinic acid and other contaminants at trace levels.

For instance, the analysis of organic compounds in drinking water concentrates often involves GC-MS. epa.gov The complexity of these samples necessitates robust analytical methods, and the use of isotopically labeled internal standards is recommended to ensure accurate quantification. Similarly, a method for the analysis of organic markers in atmospheric particulate matter used a deuterated internal standard to ensure accuracy. copernicus.org

The development of a rapid and sensitive GC-MS method for the determination of 1,3-dichloro-2-propanol in water, which used a deuterated internal standard, achieved a low quantification limit, demonstrating the power of this approach for trace environmental analysis. researchgate.net

Food Science Applications

Levulinic acid can be present in various food products, either as a naturally occurring compound, a product of processing, or an additive. jasco-global.com Its quantification is important for quality control and to ensure compliance with food regulations. researchgate.netfda.gov.tw Food matrices are notoriously complex, containing high concentrations of proteins, fats, sugars, and other components that can interfere with the analysis.

A study on the determination of levulinic acid in soy sauce highlighted the challenges of analyzing this compound in a complex food matrix and the advantages of using a mass spectrometric method for precise determination. researchgate.net The use of this compound as an internal standard in such applications would significantly improve the accuracy and reliability of the results by compensating for matrix effects.

Another area of application is in the analysis of food contact materials. A validated method for the determination of chloropropanols in paperboard food packaging utilized a deuterated internal standard to ensure accurate quantification. researchgate.net This approach is directly transferable to the analysis of levulinic acid that may migrate from packaging into food.

The table below summarizes the key parameters of analytical methods where a deuterated internal standard like this compound is or could be applied.

Analytical TechniqueAnalyteInternal StandardMatrixKey Findings
LC-MS/MSShort-chain fatty acids4-AMBA-d5 labeled SCFAsMouse fecesEnhanced sensitivity and accurate quantification. sci-hub.se
GC-MS1,3-dichloro-2-propanol1,3-DCP-d5WaterLow quantification limit of 0.1 µg/L. researchgate.net
LC-MSLevulinic acidNot specified (d5-1,3-DCP in a related GC method)Soy SauceLC-MS is optimal for precise determination. researchgate.net
GCLevulinic acid1,6-hexanediolSoy Sauce, Pickled CondimentDirect injection method with good recovery. fda.gov.tw

Mechanistic Investigations and Reaction Kinetics Studies Utilizing Levulinic D5 Acid

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a primary method for determining reaction mechanisms. It compares the rate of a reaction with a deuterated reactant to the rate with a non-deuterated one. A significant difference in these rates (a primary KIE) indicates that the bond to the isotope is being broken or formed in the rate-determining step of the reaction. researchgate.net

In studies of the hydrogenation of levulinic acid to γ-valerolactone (GVL), deuterium (B1214612) labeling experiments have been instrumental. For instance, in reactions catalyzed by nickel complexes, the use of deuterated reactants helped demonstrate the crucial role of protons in activating the C=O bond and in controlling stereoselectivity. mdpi.com These experiments confirmed that the reaction proceeds via direct reduction of the ketone group, rather than through the formation of intermediate lactones like angelica lactone. mdpi.com Similarly, in the hydrosilylation of levulinic acid to GVL using a B(C6F5)3 catalyst, deuterium labeling studies pointed to the Lewis acid activation of both the carbonyl group and the silane. researchgate.net

The magnitude of the KIE can provide further details about the transition state of a reaction. A considerable primary kinetic isotope effect, such as a kH/kD value of 5.76 at 298 K, confirms the cleavage of an α-C-H bond in the rate-determining step and suggests an electron-deficient carbon center in the transition state. researchgate.net

Tracing Elemental Flux and Pathway Intermediates in Chemical Transformations

Levulinic-d5 acid is an invaluable tracer for following the journey of atoms and identifying intermediate molecules in complex chemical and biological pathways. Isotopic labeling experiments, particularly with deuterium, allow researchers to track the incorporation and exchange of atoms throughout a reaction sequence.

In the catalytic hydrogenation of levulinic acid to GVL in water, using D2O and a Ru/C catalyst, 2H NMR experiments revealed that deuterium atoms can be incorporated at various positions. acs.org This labeling helped to identify the involvement of different intermediates, such as 4-hydroxypentanoic acid and α-angelica lactone. acs.orgacs.orgresearchgate.net The specific patterns of deuterium incorporation provided direct evidence for the reaction pathways under different conditions. For example, keto-enol tautomerization of levulinic acid in the presence of D2O leads to deuteration at specific positions in the resulting GVL molecule. acs.org

In the realm of metabolic engineering, deuterated levulinic acid can be used to trace the catabolic pathways in microorganisms. For instance, Pseudomonas putida can metabolize levulinic acid. nih.govnih.gov By feeding the bacteria this compound and analyzing the resulting metabolites using techniques like mass spectrometry, researchers can map the metabolic route. The pathway in P. putida involves the activation of levulinic acid to levulinyl-CoA, followed by reduction to 4-hydroxyvaleryl-CoA, phosphorylation to 4-phosphovaleryl-CoA, dephosphorylation, and finally hydration to 3-hydroxyvaleryl-CoA, which then enters central metabolism. nih.govjmb.or.krfrontiersin.org

Table 1: Intermediates in Levulinic Acid Metabolism in Pseudomonas putida

Intermediate Chemical Name Role in Pathway
Levulinyl-CoA Levulinyl-coenzyme A Activated form of levulinic acid
4-Hydroxyvaleryl-CoA 4-Hydroxyvaleryl-coenzyme A Product of the reduction of Levulinyl-CoA
4-Phosphovaleryl-CoA 4-Phosphovaleryl-coenzyme A Phosphorylated intermediate

Deuterium Exchange Phenomena and Solvent Effects on Reactivity

The exchange of deuterium atoms between this compound and the solvent can provide significant insights into the reaction environment and its influence on reactivity. The use of deuterated solvents, such as D2O, is a common strategy in these investigations.

Studies on the hydrogenation of levulinic acid have shown that the solvent plays a critical role. When the reaction is performed in D2O, H/D exchange reactions can occur, leading to the incorporation of deuterium into the product at various positions. acs.orgacs.org The extent and location of this deuterium incorporation can be influenced by reaction conditions such as temperature and the molar ratio of water to levulinic acid. researchgate.net For example, a sequential deuteration route has been developed to synthesize fully deuterated GVL, starting with the conversion of levulinic acid to α-angelica lactone, followed by selective deuteration of its acidic protons through H/D exchange with D2O. acs.orgresearchgate.net

Furthermore, the exposure of molecules to deuterated reagents in the gas phase, such as in an electrospray mass spectrometer, can induce H/D exchange on a sub-millisecond timescale. nih.gov Using deuterated acids or bases can trigger conformational changes in proteins while simultaneously labeling the newly formed structures, offering a powerful method to study transient species. nih.gov

Computational Modeling for Mechanistic Validation and Prediction of Isotopic Effects

Computational chemistry provides a theoretical framework to complement experimental studies with this compound. Quantum chemical calculations can be used to model reaction pathways, predict kinetic isotope effects, and validate proposed mechanisms.

In the study of levulinic acid hydrogenation, quantum chemical calculations have been used in conjunction with 2H NMR experiments to understand the incorporation of deuterium at different positions and the roles of various intermediates. acs.orgresearchgate.net These computational models can help to rationalize the observed experimental outcomes and provide a deeper understanding of the underlying molecular interactions.

High-level ab initio methods, such as G4 and G4MP2, have been employed to investigate the thermochemistry of the conversion of glucose to levulinic acid. nih.gov These calculations revealed that the initial dehydration steps are highly endothermic in the gas phase, but that elevated temperatures and aqueous environments make these steps more thermodynamically favorable. nih.gov Such computational insights are crucial for optimizing reaction conditions for the production of levulinic acid from biomass. andrews.eduresearchgate.net

Furthermore, theoretical studies of kinetic isotope effects can classify them into primary, secondary, and reaction-path curvature effects, each providing different types of information about the reaction coordinate and transition state. bibliotekanauki.pl For instance, computational modeling can predict the magnitude of KIEs for different reaction pathways, which can then be compared with experimental data to distinguish between possible mechanisms. researchgate.net

Table 2: Mentioned Compound Names

Compound Name
This compound
Levulinic acid
γ-Valerolactone (GVL)
Angelica lactone
4-Hydroxypentanoic acid
α-Angelica lactone
Levulinyl-CoA
4-Hydroxyvaleryl-CoA
4-Phosphovaleryl-CoA
3-Hydroxyvaleryl-CoA
D2O (Deuterium oxide)
B(C6F5)3 (Tris(pentafluorophenyl)borane)
Ru/C (Ruthenium on carbon)
Glucose
Acetyl-CoA

Advanced Spectroscopic Probes: Levulinic D5 Acid in Structural and Dynamic Studies

Enhancements in Nuclear Magnetic Resonance (NMR) Spectroscopy through Deuteration

Deuteration has long been a valuable strategy for enhancing the power of NMR spectroscopy, particularly in the study of complex biomolecules. oup.com The substitution of protons (¹H) with deuterons (²H or D) brings about significant changes in the NMR properties of a molecule, which can be leveraged to simplify spectra and to probe molecular dynamics.

Spectral Simplification for Complex Systems

One of the primary challenges in the ¹H NMR spectroscopy of large or complex molecules is spectral overlap, where numerous signals crowd a narrow region of the spectrum, making interpretation difficult or impossible. pharmatutor.org Deuterium (B1214612) labeling, as with Levulinic-d5 acid, provides an elegant solution to this problem. Since deuterium has a much smaller magnetic moment than hydrogen and resonates at a different frequency, the replacement of protons with deuterons effectively removes their signals from the ¹H NMR spectrum. pharmatutor.org This leads to a significant simplification of the spectrum, allowing for the unambiguous assignment of the remaining proton signals. oup.compharmatutor.org

For instance, in the ¹H NMR spectrum of a complex mixture containing levulinic acid, the signals from the deuterated methyl and methylene (B1212753) groups of this compound would be absent, enabling a clearer view of the signals from other components. This technique is particularly useful in mechanistic studies where tracking the fate of specific parts of a molecule is crucial. The simplification also extends to eliminating complex spin-spin coupling patterns. Since the coupling between deuterium and protons is weak and often not resolved, replacing a proton with a deuteron (B1233211) removes its coupling to neighboring protons, simplifying the multiplicity of their signals. pharmatutor.org

Technique Effect of Deuteration Benefit
¹H NMR SpectroscopyRemoval of ¹H signals at deuterated positions.Reduces spectral overlap and complexity.
¹H NMR SpectroscopyElimination of ¹H-¹H spin-spin coupling.Simplifies signal multiplicity for easier interpretation.

Relaxation Studies for Molecular Dynamics

Beyond spectral simplification, deuterium labeling is a powerful tool for investigating molecular dynamics. utoronto.canih.gov NMR relaxation parameters, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, are sensitive to molecular motions on a wide range of timescales, from picoseconds to seconds. nih.govresearchgate.net The relaxation of deuterium nuclei is dominated by the quadrupolar interaction, a mechanism that is highly sensitive to the rate and anisotropy of molecular tumbling. nih.govresearchgate.net

By selectively incorporating deuterium at specific sites, as in this compound, researchers can probe the local dynamics at those positions. For example, measuring the ²H relaxation times of the CD₃ and CD₂ groups in this compound can provide detailed information about the rotational dynamics of the methyl group and the flexibility of the carbon backbone. unl.pt These studies are crucial for understanding how molecules behave in solution, how they interact with other molecules, and how their dynamics relate to their function. d-nb.infolut.fi

Relaxation Parameter Information Gained Timescale of Motion
²H T₁ (Spin-Lattice)Rate of molecular tumbling.Picoseconds to nanoseconds.
²H T₂ (Spin-Spin)Slower molecular motions and conformational exchange.Microseconds to milliseconds.

Mass Spectrometric Approaches for Structural Elucidation of Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. leeder-analytical.com Deuterium labeling, including the use of compounds like this compound, is a valuable strategy in MS for identifying and characterizing reaction intermediates. rsc.org

When a reaction is performed with a deuterated starting material, the resulting intermediates and products will carry the deuterium label. This mass shift allows for their clear differentiation from unlabeled species and background ions in the mass spectrum. nih.gov For example, if this compound is used in a chemical reaction, any intermediates derived from it will have a mass that is 5 Daltons higher than their non-deuterated analogs. This mass difference provides a clear signature for tracking the transformation of the starting material. medchemexpress.com

Furthermore, the fragmentation pattern of a deuterated ion in tandem mass spectrometry (MS/MS) can reveal the specific location of the deuterium atoms. ucdavis.edu This information is invaluable for elucidating the structure of transient intermediates and for understanding reaction mechanisms. By observing which fragments retain the deuterium label, chemists can deduce the connectivity of atoms within the intermediate. chemrxiv.org

MS Technique Application with this compound Information Obtained
High-Resolution MSAccurate mass measurement of deuterated species.Unambiguous identification of intermediates containing the d5-label.
Tandem MS (MS/MS)Fragmentation of deuterated ions.Structural elucidation of intermediates by locating the deuterium atoms.

Application in Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. ljmu.ac.ukbruker.com Deuterium labeling is a powerful tool in EPR for characterizing the structure and environment of these highly reactive species. acs.org

The interaction between the unpaired electron and magnetic nuclei, known as hyperfine coupling, gives rise to characteristic splitting patterns in the EPR spectrum. universite-paris-saclay.fr Replacing a proton with a deuteron, which has a different nuclear spin and a smaller magnetic moment, significantly alters these hyperfine interactions. researchgate.net This change in the EPR spectrum upon isotopic substitution provides a definitive way to identify the nuclei that are interacting with the unpaired electron. researchgate.net

For instance, if a radical is formed from this compound, the hyperfine couplings to the deuterium nuclei will be much smaller than the couplings to protons in the corresponding unlabeled radical. This can lead to a narrowing of the EPR lines and a simplification of the spectrum, aiding in its interpretation. nsf.gov Advanced EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, are particularly sensitive to the weak couplings from deuterium and can be used to measure precise distances between the unpaired electron and the deuterated sites, providing detailed structural information about the radical species. acs.org

EPR Technique Effect of Deuteration (this compound) Benefit for Radical Characterization
Continuous Wave (CW) EPRAltered hyperfine splitting patterns.Helps to identify the location of the unpaired electron spin density.
ESEEM/HYSCOREDetection of weak deuterium hyperfine couplings.Provides precise structural information, such as distances to the radical center.

Role of Levulinic D5 Acid in Investigating Complex Chemical Systems

Catalysis Research: Understanding Active Site Interactions and Reaction Pathways

The use of deuterated molecules like Levulinic-d5 acid is fundamental in catalysis research for mapping reaction mechanisms and understanding the behavior of catalysts at a molecular level. Isotopic labeling experiments provide direct evidence of bond-breaking and bond-forming steps, which is crucial for designing more efficient and selective catalysts.

In the catalytic hydrogenation of levulinic acid (LA) to γ-valerolactone (GVL), a key reaction in biorefineries, understanding the pathway is essential for process optimization. researchgate.net Studies utilizing deuterium (B1214612) have been instrumental in distinguishing between two primary proposed pathways. mdpi.com The first route involves the hydrogenation of the ketone group in LA to form 4-hydroxyvaleric acid (4-HVA), which then undergoes intramolecular esterification to yield GVL. mdpi.com The second pathway proceeds through the dehydration of LA to α-angelica lactone (α-AL), followed by its hydrogenation to GVL. mdpi.com

Research using deuterium oxide (D₂O) as a solvent and deuterium gas (D₂) with a Ruthenium-on-carbon (Ru/C) catalyst has provided deep insights into these pathways. acs.orgacs.org It was revealed that the reaction temperature significantly influences the dominant mechanism. acs.org At lower temperatures (e.g., 90°C), the reaction primarily follows the 4-HVA pathway. acs.org At higher temperatures, the pathway via α-AL becomes more prevalent. acs.org

Deuterium labeling studies have also uncovered the dynamic interactions occurring at the catalyst's active sites. acs.orgacs.org For instance, experiments have shown that H/D exchange reactions happen at various positions on the levulinic acid and GVL molecules. researchgate.netacs.org This exchange indicates that the solvent (water) participates actively in the reaction, not merely acting as a passive medium. acs.org By analyzing the position and extent of deuterium incorporation in the product molecules, researchers can infer the nature of the intermediates adsorbed on the catalyst surface and the mechanism of hydrogen transfer. mdpi.comacs.org These findings are critical for tailoring catalyst properties, such as the nature of acid and metal sites, to favor a specific, more efficient reaction route and minimize the formation of undesired byproducts like valeric acid. acs.orgnih.govfrontiersin.org

Table 1: Research Findings from Isotopic Labeling in Levulinic Acid Hydrogenation
CatalystConditionsDeuterium SourceKey FindingMechanistic Insight
Ru/C90 °C, 3 h, 50 barD₂O, H₂Deuterium incorporation observed in GVL.Confirms solvent participation and H/D exchange on the catalyst surface. acs.org
Ru/C90 °C, 3 h, 50 barH₂O, D₂Different pattern of deuterium incorporation compared to D₂O/H₂ system.Helps differentiate between hydrogen from the gas phase and from the solvent. acs.org
Ru/C200 °C, 3 h, 50 barD₂O, D₂Higher levels of overall deuteration in GVL, but also formation of valeric acid.Indicates a shift in reaction pathway at higher temperatures, likely via α-angelica lactone. acs.org
Nickel ComplexNot specifiedDeuteration experimentsDirect reduction of the ketone group without forming angelica lactone intermediate.Supports the 4-hydroxyvaleric acid pathway for this specific catalytic system. mdpi.com

Deep Eutectic Solvents and Ionic Liquids Studies Involving Deuterated Analogs

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) are classes of novel solvents with unique properties, such as low volatility and high thermal stability, making them attractive for various chemical processes. researchgate.netmdpi.com Levulinic acid is frequently used as a hydrogen bond donor (HBD) to form DESs with various salts, such as choline (B1196258) chloride or tetraalkylammonium halides. researchgate.netresearchgate.netrepec.orgrsc.org The interactions between the HBD and the hydrogen bond acceptor (HBA) are what define the properties of the resulting DES.

The use of deuterated analogs like this compound is crucial for investigating the supramolecular structure and intermolecular forces within these complex solvents. mdpi.comansto.gov.au Techniques such as neutron scattering and NMR spectroscopy rely on isotopic contrast to probe molecular structures and dynamics. ansto.gov.au By selectively deuterating one component of the DES, such as the levulinic acid, researchers can study its specific interactions and orientation relative to the other components. ansto.gov.au This helps in understanding the nature of the hydrogen bonding network that is fundamental to the formation and properties of the DES. mdpi.com

Similarly, in the field of ionic liquids, deuterated versions are synthesized to study their structural properties, particularly at interfaces, such as in electrochemical systems or during the dissolution of materials like cellulose. ansto.gov.au For example, neutron reflectometry experiments using selectively deuterated ionic liquids have been used to determine the ordering, orientation, and thickness of the charged layers at electrode-ionic liquid interfaces. ansto.gov.au Therefore, while studies may use standard levulinic acid to formulate a DES, the use of this compound would be the next step for a detailed investigation into the solvent's fundamental physicochemical properties and its interaction with solutes. mdpi.comresearchgate.net

Table 2: Examples of Levulinic Acid-Based Deep Eutectic Solvents (DESs)
Hydrogen Bond DonorHydrogen Bond AcceptorMolar Ratio (Donor:Acceptor)Application/Study Focus
Levulinic acid1,4-Butanediol1:0.5Extraction of bioactive alkaloids. mdpi.com
Levulinic acidTetraethylammonium bromide1:1Extraction of deltamethrin (B41696) from food samples. researchgate.net
Levulinic acidCholine chlorideVariableUsed as an acidic catalyst for esterification. repec.org
Levulinic acidTetraethylammonium chloride3:1Efficient absorption of SO₂. rsc.org
Levulinic acid1,8-diazabicyclo acs.orgresearchgate.netundec-7-ene (DBU)VariableCellulose dissolution. researchgate.net

Biomass Conversion Pathways: Isotopic Tracing for Process Optimization

Isotopic tracing with this compound is a powerful strategy for optimizing these biomass conversion pathways. By introducing the labeled compound into the reaction feed, scientists can trace the fate of the levulinic acid molecule through subsequent conversion steps. acs.orgsci-hub.se This allows for the precise quantification of reaction rates, the identification of bottlenecks, and the elucidation of side-reaction mechanisms.

For example, in the conversion of LA to GVL, isotopic labeling experiments have revealed how reaction conditions can be tuned to control the pathway and improve selectivity. researchgate.netacs.org Studies using D₂O and a Ru/C catalyst showed that a sequential deuteration route could be devised to synthesize fully deuterated GVL. acs.orgacs.org This involves converting LA to α-AL, performing a selective H/D exchange, and then catalytically reducing the resulting deuterated intermediate. researchgate.netacs.org Such detailed mechanistic knowledge, gained directly from isotopic tracing, is essential for rational process design and optimization. It allows researchers to select the best catalysts and operating conditions (temperature, pressure, solvent) to steer the reaction toward the desired product, enhancing the economic viability of the entire biorefinery concept. acs.orgresearchgate.net

Table 3: Isotopic Tracing for Optimizing Levulinic Acid Conversion
Process StudiedIsotopic Tracer UsedOptimization GoalKey Insight from Tracing
Hydrogenation of LA to GVLD₂O as solvent, D₂ gasMaximize GVL yield, understand byproduct formation.Temperature dictates the reaction pathway (via 4-HVA or α-AL); higher temperatures can increase deuteration but also lead to side products like valeric acid. acs.org
Synthesis of fully deuterated GVLD₂O, D₂Develop a synthetic route for deuterated GVL.A multi-step pathway involving LA to α-AL conversion, H/D exchange, and subsequent reduction is effective. researchgate.netacs.org
Reductive amination of LADeuterium labelingConfirm reaction pathway for pyrrolidone synthesis.Confirmed the pathway through selective deuterium incorporation on the lactam ring. mdpi.com

Emerging Research Directions and Future Perspectives for Levulinic D5 Acid

Development of Novel Synthesis Routes for Site-Specific Deuteration

The synthesis of Levulinic-d5 acid typically involves the replacement of five hydrogen atoms with deuterium (B1214612). lgcstandards.com Current methods often result in a mixture of isotopologues, which may not be ideal for all applications. Consequently, a significant area of emerging research is the development of novel synthesis routes that allow for site-specific deuteration. This would enable the production of Levulinic acid with deuterium atoms at specific positions within the molecule, offering greater control and precision for researchers.

One promising approach involves the use of selective catalysts that can direct the deuterium exchange to specific carbon atoms. For instance, researchers are exploring the use of metal-organic frameworks (MOFs) and other heterogeneous catalysts for their potential to facilitate site-selective deuteration under mild conditions. mdpi.commdpi.com Another avenue of investigation is the use of enzymatic reactions, where the high specificity of enzymes could be harnessed to achieve precise deuterium labeling.

The ability to synthesize site-specifically deuterated Levulinic acid would have profound implications for mechanistic studies of chemical and biological reactions. By tracking the fate of deuterium at a specific position, researchers could gain deeper insights into reaction mechanisms, enzyme kinetics, and metabolic pathways.

Integration with Advanced Chemoinformatics and Machine Learning for Predictive Research

The fields of chemoinformatics and machine learning are poised to revolutionize the study and application of isotopically labeled compounds like this compound. arxiv.org By analyzing large datasets of chemical reactions and molecular properties, machine learning algorithms can predict the outcomes of deuteration reactions, identify optimal synthesis conditions, and even design novel deuterated molecules with desired properties. researchgate.netchemrxiv.org

For example, machine learning models can be trained on existing data to predict which positions in a molecule are most likely to undergo deuterium exchange under specific reaction conditions. pnas.org This predictive capability can significantly reduce the time and resources required for developing new synthesis routes for site-specifically deuterated compounds. A study on predicting precipitation δ-values using machine learning demonstrated the potential for accurate predictions based on various predictor variables. pnas.org

Furthermore, chemoinformatics tools can be used to analyze the vast amount of data generated from metabolomics experiments that utilize this compound as a tracer. nih.gov These tools can help to identify and quantify labeled metabolites, reconstruct metabolic networks, and uncover novel metabolic pathways. nih.gov The integration of chemoinformatics and machine learning with experimental data will undoubtedly accelerate the pace of discovery in fields that rely on isotopic labeling.

Expansion of Isotopic Labeling Applications in Systems Chemistry

Systems chemistry aims to understand the behavior of complex chemical systems as a whole, rather than focusing on individual components. Isotopic labeling with compounds like this compound is a powerful technique for probing the dynamics of these complex systems. creative-proteomics.com The use of stable isotopes allows researchers to track the flow of atoms and molecules through intricate reaction networks without perturbing the system's behavior. wikipedia.orgwikidoc.org

One emerging application of this compound in systems chemistry is in the study of metabolic networks. By introducing labeled Levulinic acid into a biological system, researchers can trace its conversion into various metabolites and quantify the fluxes through different metabolic pathways. fiveable.me This information is crucial for understanding how cells respond to genetic or environmental perturbations and for identifying potential drug targets.

Another area of expansion is in the field of environmental science, where isotopic labeling can be used to trace the fate of pollutants and understand their transformation in the environment. For example, this compound could be used to study the biodegradation of levulinic acid, a biomass-derived platform chemical, in different ecosystems. mdpi.comwikipedia.org

Role in the Advancement of Certified Reference Materials for Stable Isotopes

Certified Reference Materials (CRMs) are essential for ensuring the accuracy and comparability of measurements across different laboratories and analytical platforms. siu.eduwikipedia.org In the context of stable isotope analysis, CRMs with well-characterized isotopic compositions are used to calibrate instruments and validate analytical methods. usgs.gov

This compound, with its defined isotopic enrichment, has the potential to serve as a valuable CRM for stable isotope studies. Its use as an internal standard in mass spectrometry already highlights its utility in ensuring accurate quantification. medchemexpress.com As the demand for high-precision isotopic analysis grows, so too will the need for a wider range of well-characterized CRMs.

International organizations such as the International Atomic Energy Agency (IAEA) and the National Institute of Standards and Technology (NIST) play a crucial role in the production and distribution of CRMs for stable isotopes. ciaaw.orgiaea.org The development of this compound as a CRM would involve rigorous characterization of its isotopic composition and purity, followed by inter-laboratory comparisons to establish its certified value and associated uncertainty. The availability of such a CRM would significantly enhance the quality and reliability of data generated using this compound as a tracer or internal standard.

Q & A

Q. What are the optimal synthetic methodologies for producing high-purity Levulinic-d5 Acid?

this compound is synthesized via deuterium labeling of levulinic acid, typically through acid-catalyzed hydrolysis of deuterated biomass or isotopic exchange reactions. Key steps include:

  • Using deuterated solvents (e.g., D₂O) and catalysts to ensure efficient deuteration at the β-keto position.
  • Purification via recrystallization or chromatography to achieve >98% isotopic purity .
  • Validation using nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) to confirm deuterium incorporation and absence of non-deuterated impurities .

Q. How can researchers distinguish this compound from its non-deuterated counterpart in analytical workflows?

  • NMR Analysis : The absence of proton signals at the deuterated positions (e.g., C-2 and C-4) in ¹H NMR spectra confirms successful deuteration.
  • Mass Spectrometry : A mass shift of +5 Da (due to five deuterium atoms) in the molecular ion peak (M+H⁺) differentiates this compound from levulinic acid .
  • Isotopic Ratio Monitoring : Use liquid chromatography-tandem MS (LC-MS/MS) to quantify isotopic enrichment and detect trace non-deuterated impurities .

Q. Why is this compound used in metabolic flux analysis studies?

this compound serves as a stable isotopic tracer to track metabolic pathways, particularly in:

  • Krebs Cycle Studies : Deuterium labeling enables precise monitoring of acetyl-CoA incorporation into citrate and downstream metabolites.
  • Lipid Metabolism : Its β-keto structure allows tracing of ketone body synthesis and fatty acid oxidation dynamics. Methodologically, researchers integrate LC-MS data with metabolic modeling software (e.g., Isotopomer Network Compartmental Analysis) to quantify flux rates .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in in vivo isotopic tracing studies?

  • Dosage Optimization : Balance between achieving detectable isotopic enrichment and avoiding metabolic interference (e.g., altered enzyme kinetics due to deuterium isotope effects).
  • Temporal Sampling : Collect time-resolved biological samples (plasma, tissues) to capture dynamic metabolic flux.
  • Control Experiments : Include non-deuterated levulinic acid controls to isolate isotopic effects from pharmacological effects .
  • Data Normalization : Use internal standards (e.g., ¹³C-labeled metabolites) to correct for instrument variability .

Q. How can researchers resolve spectral overlap challenges when analyzing this compound in complex biological matrices?

  • High-Resolution MS : Employ Orbitrap or Q-TOF platforms to achieve <5 ppm mass accuracy, distinguishing this compound from isobaric interferences.
  • Derivatization Strategies : Use chemical derivatization (e.g., silylation) to enhance chromatographic separation and ionization efficiency.
  • Multivariate Analysis : Apply principal component analysis (PCA) to MS datasets to isolate isotopic patterns specific to this compound .

Q. What are the implications of deuterium kinetic isotope effects (KIEs) in studies using this compound?

Deuteration at the β-keto position can alter reaction rates in enzymatic processes (e.g., ketone body dehydrogenase activity). Mitigation strategies include:

  • Comparative Studies : Parallel experiments with non-deuterated levulinic acid to quantify KIEs.
  • In Silico Modeling**: Use density functional theory (DFT) to predict deuterium-induced changes in transition states .
  • Low-Dose Tracers : Minimize tracer concentrations to reduce kinetic interference while maintaining detection sensitivity .

Q. How should researchers address discrepancies in isotopic enrichment data across different analytical platforms?

  • Cross-Platform Calibration : Use certified reference materials (CRMs) with known deuterium enrichment to harmonize MS and NMR datasets.
  • Error Propagation Analysis : Quantify measurement uncertainties using tools like Monte Carlo simulations.
  • Inter-Laboratory Validation : Collaborate with external labs to verify reproducibility, adhering to protocols in for experimental documentation .

Q. What advanced techniques are required to detect low-level non-deuterated impurities in this compound?

  • 2D NMR Spectroscopy : Correlate ¹H-¹³C HSQC spectra to identify protonated contaminants at trace levels (<0.5%).
  • High-Field MS : Utilize Fourier-transform ion cyclotron resonance (FT-ICR) MS for ultra-high-resolution detection of isotopic impurities.
  • Isotope Dilution Assays : Spike samples with ¹³C-labeled levulinic acid as an internal standard for quantitative impurity profiling .

Emerging Research Directions

Q. How can this compound be integrated into multi-omics studies to investigate metabolic dysregulation in disease models?

  • Transcriptomic Integration : Pair isotopic tracing with RNA-seq to link metabolic flux changes to gene expression.
  • Proteomic Correlations : Use stable isotope labeling by amino acids (SILAC) alongside this compound to study enzyme activity-metabolite relationships.
  • Data Fusion : Apply machine learning algorithms to integrate omics datasets, identifying pathway nodes influenced by deuterium labeling .

Q. What novel applications exist for this compound in environmental chemistry research?

  • Biodegradation Tracking : Use deuterium labeling to trace levulinic acid degradation pathways in soil microbiota.
  • Pollutant Interaction Studies : Investigate isotopic effects on levulinic acid’s binding to heavy metals (e.g., lead, cadmium) using X-ray absorption spectroscopy.
  • Climate Impact Models : Quantify deuterium’s role in altering reaction thermodynamics in atmospheric oxidation processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.